molecular formula C9H13N3O3 B1465978 3,5-Diamino-L-tyrosine CAS No. 904824-73-3

3,5-Diamino-L-tyrosine

Cat. No. B1465978
CAS RN: 904824-73-3
M. Wt: 211.22 g/mol
InChI Key: VPNHZIPMNHLIRB-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3,5-Diamino-L-tyrosine is represented by the molecular formula C9H13N3O3 . Detailed structural analysis can be performed using various techniques such as FTIR, 1H, 13C-NMR spectroscopy .

Scientific Research Applications

Biocatalytic Derivatization

3,5-Diamino-L-tyrosine: can be involved in biocatalytic processes due to its chiral α-amino group. This group can undergo various derivatizations, which are crucial in the synthesis of complex molecules. For instance, it can be used in enzyme-catalyzed reactions such as deamination or elimination processes .

Biotechnological Production

As a derivative of L-tyrosine , 3,5-Diamino-L-tyrosine may have potential in biotechnological production methods. These methods are environmentally friendly and can produce valuable precursor compounds for industrial and pharmaceutical applications from biomass feedstocks .

Electrochemical Sensing

The compound’s derivatives have been used in the synthesis and characterization of polymeric films for electrochemical sensors. For example, a derivative was used for the selective sensing of pyridoxine on a pencil graphite electrode . This suggests that 3,5-Diamino-L-tyrosine could be used in developing sensors for specific biochemicals.

Mechanism of Action

Target of Action

3,5-Diamino-L-tyrosine is a derivative of the amino acid tyrosine. It has been found to interact with the tyrosine kinase c-Met . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is critical for many cellular functions, including cell signaling, growth, and division .

Mode of Action

It is known that it can inhibit the tyrosine kinase c-met . This inhibition can prevent the activation of certain signaling pathways within the cell, which can lead to changes in cellular function .

Biochemical Pathways

3,5-Diamino-L-tyrosine is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others . The hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), a reaction that can be catalyzed by the tyrosinase activity of polyphenol oxidases .

Pharmacokinetics

It is known that the compound has significant toxicity, which has led to efforts to fine-tune its properties to reduce this toxicity without affecting its potency .

Result of Action

The result of the action of 3,5-Diamino-L-tyrosine is the inhibition of the tyrosine kinase c-Met . This can lead to changes in cellular function, as the activation of c-Met is involved in many cellular processes, including cell growth, motility, and differentiation .

Action Environment

The action of 3,5-Diamino-L-tyrosine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other compounds in the environment can also influence the action of 3,5-Diamino-L-tyrosine .

properties

IUPAC Name

(2S)-2-amino-3-(3,5-diamino-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,10-12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNHZIPMNHLIRB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1N)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719302
Record name 3,5-Diamino-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904824-73-3
Record name 3,5-Diamino-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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